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Introduction

The depletion of high-grade copper ores necessitates the processing of more complex and
often refractory mineral deposits. Enargite (CusAsSa), a high-sulfidation copper arsenic sulfide
mineral, represents a significant untapped copper resource. However, its metallurgical
treatment is challenging due to the presence of arsenic, which poses environmental risks and
incurs penalties in conventional smelting operations.[1][2] Hydrometallurgical routes offer a
promising alternative to pyrometallurgy for treating enargite-bearing concentrates, as they can
selectively extract valuable metals while controlling the deportment of hazardous elements like
arsenic.[3][4]

These application notes provide an overview and detailed protocols for three primary
hydrometallurgical approaches for processing enargite: Alkaline Sulfide Leaching, Pressure
Oxidation, and Bioleaching. Additionally, a critical downstream protocol for the stabilization of
leached arsenic as environmentally stable scorodite is detailed.

General Process Workflow

The hydrometallurgical treatment of enargite concentrates generally follows a multi-stage
process. The initial step involves liberating the copper and arsenic from the mineral matrix
through leaching. The resulting pregnant leach solution (PLS), containing dissolved metals, is
then processed to separate and recover copper, typically through solvent extraction and

© 2025 BenchChem. All rights reserved. 1/14 Tech Support


https://www.benchchem.com/product/b1173409?utm_src=pdf-interest
https://www.mdpi.com/2305-7084/8/3/56
https://www.tandfonline.com/doi/abs/10.1080/08827508.2012.723651
https://imwa.info/docs/imwa_2018/IMWA2018_Bowell_91.pdf
https://patents.google.com/patent/EP2398739A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1173409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

electrowinning. A crucial final stage involves the removal and stabilization of arsenic from the

solution to ensure environmentally sound disposal.
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Caption: General hydrometallurgical workflow for enargite processing.

Leaching Technologies
Application Note: Alkaline Sulfide Leaching (ASL)

Alkaline Sulfide Leaching is a selective hydrometallurgical method that targets the dissolution
of arsenic and antimony from copper concentrates, leaving a cleaner, high-grade copper sulfide
product suitable for conventional smelting.[5][6] The process utilizes a lixiviant solution of
sodium sulfide (NazS) and sodium hydroxide (NaOH).[7] Under these alkaline conditions,
enargite is decomposed, and arsenic is solubilized as thioarsenate (AsS43~) species, while
copper remains in the solid phase, often transforming into minerals like digenite (CusSs).[6][8]

Advantages:
o Selectivity: High selectivity for arsenic over copper, resulting in minimal copper dissolution.[8]

o Upgraded Concentrate: Produces a copper concentrate with significantly reduced arsenic
levels, avoiding smelter penalties.[1]

e By-product Potential: Allows for the potential recovery of other valuable by-products like
antimony and gold that may be solubilized.[1][5]

Disadvantages:

e Reagent Consumption: Can have significant consumption of sodium sulfide and sodium
hydroxide.

o Downstream Arsenic Removal: Requires a dedicated circuit for removing and stabilizing
arsenic from the highly alkaline pregnant solution.

Quantitative Data for Alkaline Sulfide Leaching
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Cu Extraction As Extraction

Parameter Value Reference
(%) (%)

Temperature 80 - 90°C Negligible >97% [1][6]

Time 10 - 120 minutes  Negligible 94 - 97% [1][61[8]

[NaOH] 2.0 M (80 g/L) Negligible >97% [6]

[NazS] 68.8 g/L Negligible 96.7% [1]

Solids Density 57.0 g/L Negligible 96.7% [1]

Experimental Protocol: Bench-Scale Alkaline Sulfide
Leaching

e Preparation:

o Prepare a lixiviant solution containing the desired concentrations of sodium sulfide (e.g.,
70 g/L NazS) and sodium hydroxide (e.g., 80 g/L NaOH) in deionized water.

o Weigh a representative sample of enargite concentrate (e.g., 50 g).

o Set up a jacketed glass reactor with an overhead stirrer, condenser, and temperature
controller.

e Leaching Procedure:

o Transfer the lixiviant solution (e.g., 1 L) to the reactor and heat to the target temperature
(e.g., 90°C) while stirring at a constant rate (e.g., 400 rpm) to ensure suspension of solids.

[1]

o Once the temperature is stable, add the enargite concentrate to the reactor to achieve the
desired pulp density (e.g., 50 g/L).[1]

o Maintain the temperature and agitation for the specified reaction time (e.g., 2 hours).[1]

o Periodically, withdraw small slurry samples (e.g., 5 mL) using a syringe. Immediately filter
the sample to separate the pregnant leach solution from the solid residue.

© 2025 BenchChem. All rights reserved. 4 /14 Tech Support


https://www.mdpi.com/2305-7084/8/3/56
https://www.researchgate.net/publication/265853769_Selective_arsenic_removal_from_enargite_by_alkaline_digestion_and_water_leaching
https://www.mdpi.com/2305-7084/8/3/56
https://www.researchgate.net/publication/265853769_Selective_arsenic_removal_from_enargite_by_alkaline_digestion_and_water_leaching
https://www.researchgate.net/publication/271137174_Removal_of_Arsenic_from_Enargite_Rich_Copper_Concentrates
https://www.researchgate.net/publication/265853769_Selective_arsenic_removal_from_enargite_by_alkaline_digestion_and_water_leaching
https://www.mdpi.com/2305-7084/8/3/56
https://www.mdpi.com/2305-7084/8/3/56
https://www.mdpi.com/2305-7084/8/3/56
https://www.mdpi.com/2305-7084/8/3/56
https://www.mdpi.com/2305-7084/8/3/56
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1173409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Analysis:

o Analyze the liquid samples for dissolved arsenic concentration using Inductively Coupled
Plasma-Optical Emission Spectrometry (ICP-OES).

o After the experiment, filter the entire slurry to separate the final leach residue from the
pregnant solution.

o Wash the solid residue with deionized water and dry it at a low temperature (e.g., 60°C).

o Analyze the dried residue for copper and arsenic content via X-ray fluorescence (XRF) or
acid digestion followed by ICP-OES to determine the final arsenic content and calculate
extraction efficiency.

Application Note: Pressure Oxidation (POX)

Pressure oxidation is a robust hydrometallurgical technique for treating refractory sulfide ores
like enargite. The process involves leaching the concentrate in an acidic sulfate medium under
elevated temperature and oxygen pressure within an autoclave.[3] These conditions promote
the complete oxidation of the sulfide minerals, solubilizing both copper (as CuSOa4) and arsenic
(as H3zAsOa4). The presence of iron, often from associated pyrite, is crucial as it facilitates the in-
situ precipitation of arsenic as stable ferric arsenate compounds like scorodite, effectively fixing
the arsenic within the leach residue.[3][9]

Advantages:

» High Extraction: Can achieve very high copper extractions (>97%) in short residence times.

[3]9]

o Simultaneous As Fixation: Arsenic is precipitated and stabilized within the autoclave,
simplifying downstream processing.[9]

» Effective for Refractory Ores: Breaks down the recalcitrant enargite mineral structure
effectively.

Disadvantages:

» High Capital Cost: Requires significant capital investment for high-pressure autoclaves.[10]
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o Harsh Operating Conditions: Operates at high temperatures and pressures, requiring
specialized materials and safety protocols.

e Oxygen and Acid Consumption: Requires a continuous supply of oxygen and sulfuric acid.

Quantitative Data for Pressure Oxidation
As

Cu Extraction

Parameter Value (%) Precipitation Reference
0
(%)

Temperature 150 - 200°C >97% >97% [31[9]
Oxygen Pressure 689 - 1400 kPa >98% >97% [319]
Time 15 - 90 minutes >97% >97% [319]

Effect is minor on
[H2S04] >97% N/A [3]

rate
Particle Size =75 + 53 pm 100% (in 15 min)  N/A [3]

Experimental Protocol: Bench-Scale Pressure Oxidation

e Preparation:
o Prepare an acidic feed solution (e.g., 10 g/L H2SOa in deionized water).
o Weigh a representative sample of enargite concentrate.
o Ensure a laboratory-scale autoclave (e.g., 1-2 L Parr reactor) is clean and operational.

e Leaching Procedure:

o

Charge the autoclave with the acidic solution and the enargite concentrate to the desired
pulp density.

o

Seal the autoclave and begin agitation (e.g., 500 rpm).[11]

[¢]

Heat the slurry to the target temperature (e.g., 160-200°C).[3]
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o Once at temperature, introduce high-purity oxygen to the desired overpressure (e.g., 690
kPa).[3] This marks the start of the reaction time.

o Maintain the temperature, pressure, and agitation for the specified duration (e.g., 60
minutes).[9]

o At the end of the experiment, rapidly cool the autoclave using its internal cooling coil.[11]
e Analysis:

o Once cooled and depressurized, open the autoclave and discharge the slurry.

o Filter the slurry to separate the pregnant leach solution from the solid residue.

o Analyze the PLS for dissolved copper and any remaining arsenic using ICP-OES.

o Wash, dry, and weigh the solid residue.

o Analyze the residue for copper and arsenic content to determine the copper extraction and
arsenic precipitation efficiencies. Mineralogical analysis using XRD can identify the phases
formed (e.g., scorodite).

Application Note: Bioleaching

Bioleaching utilizes acidophilic microorganisms, such as Acidithiobacillus ferrooxidans or
various thermophiles, to catalyze the oxidation of sulfide minerals.[12] These microbes
generate ferric iron (Fe3*), a powerful oxidant, which chemically attacks the enargite mineral,
releasing copper and arsenic into the solution.[12][13] The process can be conducted at
atmospheric pressure and lower temperatures compared to POX. However, enargite
bioleaching is often slow, and its efficiency can be hampered by the formation of passivation
layers (e.g., jarosite, elemental sulfur) on the mineral surface, which inhibit microbial activity.
[12]

Advantages:
o Lower Cost: Lower capital and operating costs compared to pressure oxidation.[10]

o Environmentally Friendly: Operates under milder conditions with fewer chemical inputs.
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» Suitable for Low-Grade Ores: Can be applied to lower-grade concentrates and ores.[10]
Disadvantages:

e Slow Kinetics: Leaching rates are significantly slower than POX or ASL, often taking days or
weeks.[8][12]

o Passivation Issues: Prone to the formation of surface layers that hinder extraction.[12]

e Sensitivity: Microorganisms are sensitive to temperature, pH, and solution chemistry.

o for Bioleachi

. Cu As
. Microorg ) . . Referenc

Condition . Temp. Time Extractio Extractio

anism

n (%) n (%)

A.
Mesophilic ~ ferrooxidan  25°C 20 days 13.7% 13% [12]

s
Moderately ]

~ Mixed
Thermophil 45°C 72 days 35% N/A [8]
) Culture
ic
Moderately
Thermophil  Mixed
_ 45°C 72 days 96% N/A [14]
ic (Ag- Culture
catalyzed)
) Higher Higher
Thermophil ~ Sulfolobus
68°C 12 days than than [15]

ic sp.
P mesophilic mesophilic

Experimental Protocol: Bench-Scale Bioleaching

e Preparation:

o Prepare a suitable basal salt medium (e.g., 0.9K medium) and adjust the pH to the desired
level (e.g., pH 1.8-2.0) with sulfuric acid.[12][15]
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o Sterilize the medium and all glassware by autoclaving.

o Cultivate a robust inoculum of the desired acidophilic microorganisms (e.g., a mixed
culture of moderately thermophilic acidophiles).

e Leaching Procedure:

o In a sterile Erlenmeyer flask (e.g., 500 mL), combine the sterile medium (e.g., 200 mL)
with the enargite concentrate to the desired pulp density (e.g., 2-20% w/v).[8]

o Inoculate the flask with the active microbial culture (e.g., 10% v/v).[8]

o Incubate the flask in a shaking incubator at the optimal temperature for the
microorganisms (e.g., 45°C) and agitation speed (e.g., 150 rpm).[8]

o Periodically and aseptically, withdraw liquid samples to monitor pH, redox potential (Eh),
and dissolved metal (Cu, As, Fe) concentrations via ICP-OES.[8] Replenish any
evaporated volume with sterile, acidified water.

e Analysis:

o Continue the experiment for the desired duration (e.g., 30-70 days), tracking the
dissolution of copper and arsenic over time.

o At the conclusion of the experiment, filter the slurry.

o Analyze the final leach residue for remaining metal content to calculate the overall
extraction efficiencies.

Arsenic Stabilization
Application Note: Scorodite Precipitation

Regardless of the leaching method used, if arsenic is solubilized, it must be removed from the
solution and converted into a stable solid form for safe, long-term disposal. The most widely

accepted method for this is precipitation as crystalline scorodite (FeAsOa-2H20).[16] Scorodite
is highly stable under a wide range of environmental conditions. The process typically involves

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://www.researchgate.net/publication/271137174_Removal_of_Arsenic_from_Enargite_Rich_Copper_Concentrates
https://www.researchgate.net/publication/271137174_Removal_of_Arsenic_from_Enargite_Rich_Copper_Concentrates
https://www.researchgate.net/publication/271137174_Removal_of_Arsenic_from_Enargite_Rich_Copper_Concentrates
https://www.researchgate.net/publication/271137174_Removal_of_Arsenic_from_Enargite_Rich_Copper_Concentrates
https://onemine.org/documents/a-new-method-for-the-stabilization-of-arsenic-from-enargite-concentrates
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1173409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

adjusting the pH, temperature, and iron-to-arsenic ratio of the arsenic-bearing solution to
induce precipitation.

Arsenic-Rich Solution
(from Acidic Leaching)

Oxidation Step
(As3* to As®t)
e.g., with H202 or Oz

Fe Source Addition pH Adjustment
(e.g., FeESO4, Fe2(S04)3) (e.g., CaCOs, NaOH)

Precipitation Reactor |«

Solid-Liquid Separation

Liquid
Stable Scorodite Clean Solution
(FeAsOa4-2H20) (Low Arsenic)
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Caption: Workflow for arsenic stabilization as scorodite.

Quantitatiye Data for Scorodite Elggipitation

Temperatur Fe:As Molar

Method pH . Key Feature Reference
e Ratio
High
pressure,
Hydrothermal )
150 - 200°C 0.7-10 1.0-15 highly [10]
(Autoclave) )
crystalline
product
Requires
Atmospheric seed crystals
85 -95°C 1.0-40 1.0-15 . [10]
(Fe®*) and strict pH
control
Slow
Atmospheric oxidation of
(Fe2+ 70 - 95°C ~1.0 1.0-15 Fe2+ [10]
Oxidation) promotes

crystal growth

Experimental Protocol: Atmospheric Scorodite
Precipitation

This protocol is based on the method involving the in-situ oxidation of ferrous iron, which
promotes the growth of stable scorodite crystals.[10]

e Preparation:

o Start with a synthetic or real pregnant leach solution containing dissolved arsenic (as
arsenate, As>*). If the solution contains arsenite (As3*), it must first be oxidized to
arsenate using an oxidant like hydrogen peroxide (H202).

o Prepare a ferrous sulfate (FeSOa-7H20) solution as the iron source.
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o

Set up a jacketed glass reactor with a pH probe, temperature controller, overhead stirrer,
and an air/oxygen sparging tube.

» Precipitation Procedure:

o

Transfer the arsenic-bearing solution to the reactor and heat to the target temperature
(e.g., 95°C).

Add the ferrous sulfate solution to achieve the desired Fe:As molar ratio (e.g., 1.3 to 1.5).
[10]

Adjust the initial pH of the solution to ~1.0 using sulfuric acid or a neutralizing agent like
calcium carbonate.

Begin sparging air or oxygen through the solution to initiate the oxidation of Fe2* to Fe3*.

Maintain the temperature and agitation for the required reaction time (e.g., 2-8 hours).
Monitor the pH and the concentrations of dissolved iron and arsenic over time. The
precipitation reaction is: Fe2* + Hz3AsOa4 + 0.502 + H20 - FeAsO4-2H20(s) + 2H*

e Analysis:

After the reaction, filter the slurry to recover the precipitated solids.

Wash the solids with acidified water (pH ~4) and then deionized water before drying.

Analyze the final solution for residual arsenic to determine precipitation efficiency.

Characterize the solid product using XRD to confirm the formation of crystalline scorodite
and SEM to observe crystal morphology. Perform a Toxicity Characteristic Leaching
Procedure (TCLP) test to confirm the environmental stability of the product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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